molecular formula C11H11N3O3 B8665786 2-Propenoic acid, 2-azido-3-(4-methoxyphenyl)-, methyl ester CAS No. 98081-75-5

2-Propenoic acid, 2-azido-3-(4-methoxyphenyl)-, methyl ester

Cat. No. B8665786
Key on ui cas rn: 98081-75-5
M. Wt: 233.22 g/mol
InChI Key: ZKCMUJJJOWHRBB-UHFFFAOYSA-N
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Patent
US05563142

Procedure details

Toluene (185 ml) is added to methyl 4-methoxy-α-azidocinnamate (PREPARATION 61, 7.73 g) and the reaction is brought to reflux and maintained at reflux for 3 hr. Then the reaction is concentrated under reduced pressure and triturated with hexane. The solids are filtered and dried under reduced pressure to give the title indole, HRMS Calcd. for C11H11NO3 : 205.0739, found: 205.0736; NMR (300 MHz, CDCl3) 8.75, 7.47, 7.11, 6.76-6.73, 3.86, and 3.79 δ.
Quantity
7.73 g
Type
reactant
Reaction Step One
Quantity
185 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:17]=[CH:16][C:6]([CH:7]=[C:8]([N:13]=[N+]=[N-])[C:9]([O:11][CH3:12])=[O:10])=[CH:5][CH:4]=1>C1(C)C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:17]=[C:16]2[C:6]([CH:7]=[C:8]([C:9]([O:11][CH3:12])=[O:10])[NH:13]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
7.73 g
Type
reactant
Smiles
COC1=CC=C(C=C(C(=O)OC)N=[N+]=[N-])C=C1
Name
Quantity
185 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
maintained
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hr
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Then the reaction is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
triturated with hexane
FILTRATION
Type
FILTRATION
Details
The solids are filtered
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=C(NC2=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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